

Technical Support Center: Enhancing the In Vivo Bioavailability of Omipalisib

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Compound of Interest

Compound Name: *Omipalisib*

Cat. No.: *B1684000*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of **Omipalisib** (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).

Understanding the Challenge: Omipalisib's Physicochemical Properties

Omipalisib is a potent anti-cancer agent, however, its efficacy following oral administration is intrinsically linked to its bioavailability, which can be limited by its physicochemical properties. As a member of the quinoline class of compounds, **Omipalisib** is characterized by low aqueous solubility, a common challenge for many kinase inhibitors.

Table 1: Physicochemical Properties of **Omipalisib**

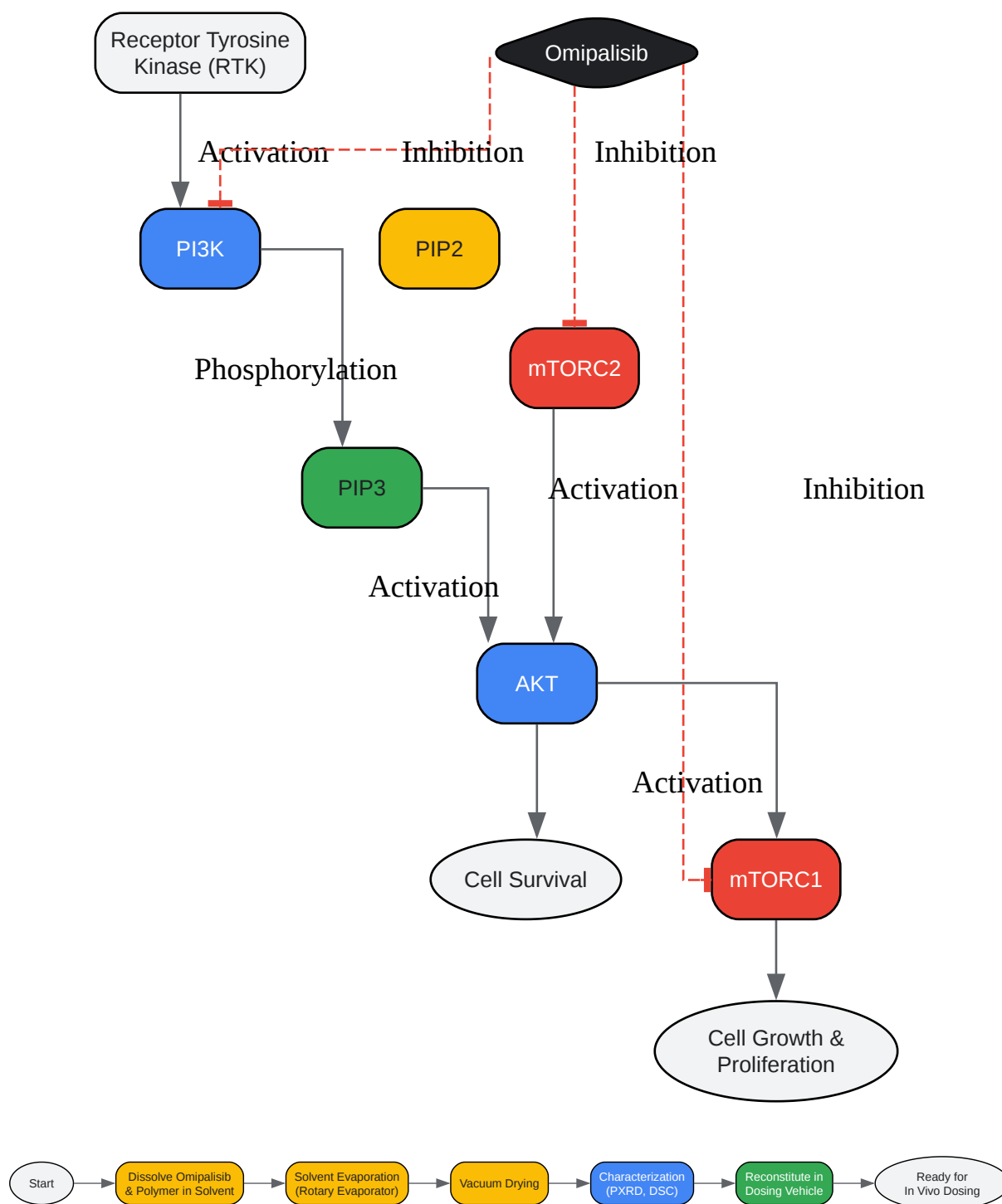
Property	Value	Source
Molecular Weight	505.5 g/mol	[1]
Formula	C ₂₅ H ₁₇ F ₂ N ₅ O ₃ S	[2]
Predicted Water Solubility	0.00193 mg/mL	[3]
DMSO Solubility	Up to 20 mM	[2]
Predicted logP	3.63	[3]

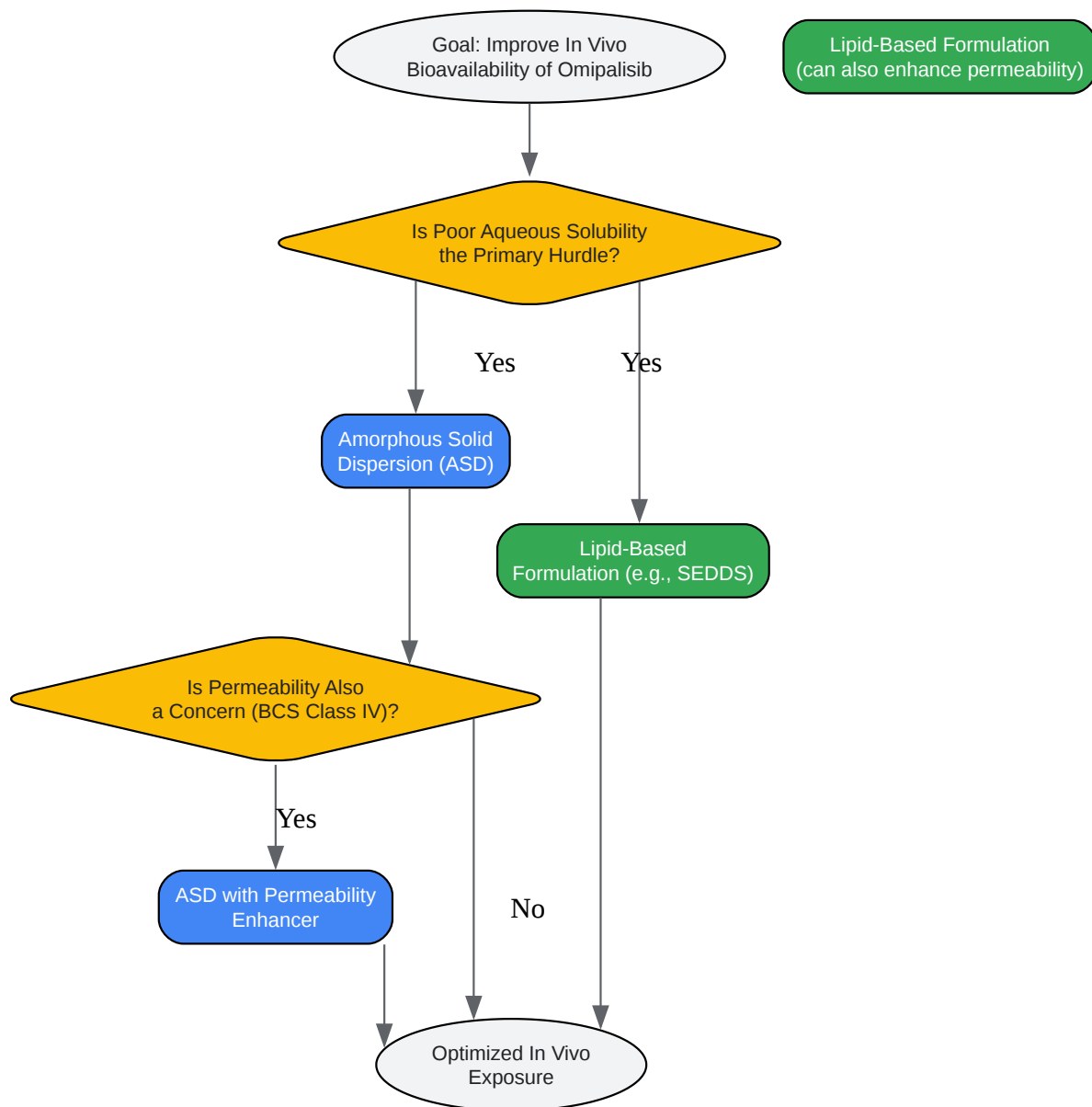
The low aqueous solubility of **Omipalisib** can lead to poor dissolution in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption and can result in suboptimal and variable drug exposure in vivo.

PI3K/mTOR Signaling Pathway

Omipalisib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is a frequent event in many types of cancer.





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References

- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8440829B2 - PI3 kinase/mTOR dual inhibitor - Google Patents [patents.google.com]
- 3. US10730878B2 - Fused quinoline compounds as PI3K/mTOR inhibitors - Google Patents [patents.google.com]
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